5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

描述

Molecular Architecture

Structural Composition and Connectivity

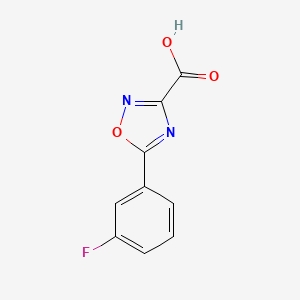

The molecular formula of 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is C₉H₅FN₂O₃ , with a molecular weight of 208.15 g/mol . The compound features a 1,2,4-oxadiazole core (a five-membered heteroaromatic ring containing two nitrogen atoms and one oxygen atom) substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a 3-fluorophenyl moiety (Figure 1). The SMILES notation (C1=CC(=CC(=C1)F)C2=NC(=NO2)C(=O)O) and InChIKey (DVGNFJFKBUFVGF-UHFFFAOYSA-N) confirm the connectivity .

Key Structural Features:

- Oxadiazole Ring : The 1,2,4-oxadiazole ring exhibits bond lengths typical for aromatic heterocycles, with N–O and C–N bonds measuring approximately 1.36–1.42 Å based on crystallographic data from analogous compounds .

- Fluorophenyl Group : The fluorine atom at the meta position of the phenyl ring introduces steric and electronic effects, including electron-withdrawing character (-I effect) that polarizes the aromatic system .

- Carboxylic Acid Substituent : The -COOH group at position 3 enables hydrogen bonding and salt formation, critical for interactions in biological or crystalline environments .

Electronic Properties

The dipole moment of the 1,2,4-oxadiazole ring is influenced by its electron-deficient nature, with calculated values ranging from 3.5–4.2 D for similar derivatives . The fluorine atom further enhances this polarity, creating a partial positive charge on the adjacent carbon atoms. Density functional theory (DFT) studies on related compounds suggest that the carboxylic acid group contributes to a planar molecular geometry due to conjugation with the oxadiazole π-system .

Table 1: Selected Bond Lengths and Angles (Theoretical Values)

| Bond/Angle | Value (Å/°) | Source Analogue |

|---|---|---|

| N1–O1 (oxadiazole) | 1.38 | |

| C3–N2 (oxadiazole) | 1.32 | |

| C5–C6 (phenyl–oxadiazole) | 1.47 | |

| Dihedral angle (phenyl/oxadiazole) | 14.7° |

属性

IUPAC Name |

5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGNFJFKBUFVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260798-67-1 | |

| Record name | 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrolysis of Ethyl Esters

Another widely used method is the hydrolysis of ethyl esters of the oxadiazole carboxylate to the corresponding carboxylic acid.

-

- The ethyl ester of 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is treated with lithium hydroxide monohydrate in a mixed solvent system of tetrahydrofuran (THF), methanol, and water at room temperature for about 3 hours.

- After completion, the reaction mixture is acidified with dilute hydrochloric acid to pH ~3, and the product is extracted with dichloromethane containing 10% methanol.

- The organic layer is dried, filtered, and concentrated to yield the carboxylic acid.

Yield: Approximately 83% yield reported for analogous phenyl-substituted oxadiazole carboxylic acids, expected to be similar for the 3-fluorophenyl derivative.

-

- This method is straightforward and allows for scale-up.

- The ester intermediate can be synthesized via standard esterification or coupling reactions prior to hydrolysis.

One-Pot Synthesis via Carboxylic Acids and Amidoximes

Recent advances include one-pot protocols that combine the formation of the oxadiazole ring and functionalization steps.

-

- Starting from 3-fluorobenzoic acid or its derivatives and amidoximes, the reaction is conducted in the presence of coupling agents and catalysts (e.g., copper salts, bases like cesium carbonate) in solvents such as 1,4-dioxane.

- The reaction temperature is typically 80–120 °C, with reaction times ranging from 3 to 18 hours depending on the exact protocol.

- Purification is done by filtration and column chromatography.

-

- Streamlined synthesis reduces the number of steps and purification processes.

- Allows introduction of complex substitution patterns on the aromatic ring.

Yields: Reported yields for similar 3-substituted oxadiazoles range from 69% to 87%, indicating good efficiency.

Research Findings and Notes

Microwave-assisted solid-supported synthesis offers rapid access to oxadiazole derivatives with good purity and yield, advantageous for medicinal chemistry applications where time efficiency is critical.

Hydrolysis of ethyl esters remains a reliable and widely used method due to its operational simplicity and high yield, suitable for bulk synthesis and further functionalization.

One-pot methods integrating synthesis and functionalization steps demonstrate the evolving synthetic strategies aimed at improving atom economy and reducing waste, important for sustainable chemistry.

The presence of the fluorine atom on the phenyl ring can influence reaction kinetics and product stability, but the above methods accommodate such substitutions without significant modification.

Purification typically involves silica gel column chromatography using mixtures of hexanes and ethyl acetate or dichloromethane with methanol, ensuring isolation of high-purity products suitable for further applications.

化学反应分析

Types of Reactions

5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenyl derivatives.

科学研究应用

Chemistry

5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation: Can be oxidized to form oxides.

- Reduction: Reduction can convert the oxadiazole ring to other functional groups.

- Substitution Reactions: The fluorine atom can be substituted using nucleophilic aromatic substitution reactions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxides |

| Reduction | Lithium aluminum hydride, sodium borohydride | Various functional groups |

| Substitution | Amines or thiols | Substituted phenyl derivatives |

Biological Applications

Research indicates potential biological activities of this compound:

- Antimicrobial Properties: Studies have shown that derivatives of oxadiazoles exhibit antimicrobial activity against various pathogens.

- Anticancer Activity: There is ongoing research into its efficacy in inhibiting cancer cell growth through specific molecular interactions.

A notable study demonstrated that derivatives of this compound showed promising results in cell line assays targeting cancer cells, suggesting its potential as a pharmaceutical agent.

Material Science

This compound is utilized in developing new materials with specific properties such as fluorescence. Its incorporation into polymers can enhance optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Research, researchers explored the anticancer effects of oxadiazole derivatives. The study found that this compound inhibited the proliferation of several cancer cell lines through apoptosis induction mechanisms.

作用机制

The mechanism of action of 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Substituent Type and Position

- Fluorine Position: 5-(3-Fluorophenyl): The meta-fluorine on the phenyl ring enhances dipole interactions and metabolic stability compared to non-fluorinated analogs. 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.84, ): The para-fluorine may improve π-stacking in biological systems but reduces steric hindrance compared to the meta isomer . 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (): Additional fluorine atoms increase lipophilicity (logP) and may enhance blood-brain barrier penetration .

- 5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (): Ethoxy groups increase solubility in polar solvents but may reduce metabolic stability due to ether cleavage .

Heteroaromatic vs. Phenyl Substituents

- 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (): Replacing phenyl with thiophene introduces sulfur-mediated interactions (e.g., hydrogen bonding) and alters π-electron density. Chlorine further enhances electrophilicity .

- Dichloropyrrole-Carboxamido Derivatives (): Complex substituents like dichloropyrrole improve DNA gyrase inhibition (IC50 = 1.2 µM) but may reduce solubility due to increased hydrophobicity .

Halogen Variation and Multi-Substitution

- Chlorine vs. Fluorine :

- Trifluoromethyl Groups :

Impact on Physicochemical Properties

- Solubility : Carboxylic acid moieties enhance aqueous solubility, but meta-fluorophenyl groups reduce it slightly compared to para-substituted analogs.

- Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased crystallinity (e.g., 5-(3-fluorophenyl) derivatives vs. non-fluorinated triazoles in ) .

Data Table: Key Comparative Properties

生物活性

5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities. This compound features a unique combination of a fluorophenyl group and an oxadiazole ring, which contributes to its potential as a pharmaceutical agent. Recent studies have explored its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 208.15 g/mol

- CAS Number : 1260798-67-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound has shown promise in inducing apoptosis in cancer cells and inhibiting certain enzymes linked to disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro tests demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mycobacterium tuberculosis : It demonstrated activity against both wild-type and monoresistant strains of Mtb, indicating potential as an anti-tuberculosis agent .

Case Studies and Research Findings

- Apoptosis Induction : Flow cytometry assays indicated that this compound induces apoptosis in a dose-dependent manner in MCF-7 cells. This was corroborated by increased expression of p53 and caspase-3 cleavage observed through Western blot analysis .

- Comparison with Other Compounds : When compared with other oxadiazole derivatives, this compound exhibited superior cytotoxicity against several cancer cell lines. For instance, derivatives showed IC values lower than those of traditional chemotherapeutic agents .

常见问题

Q. What are the established synthetic routes for 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 3-fluorobenzamidoxime with a carboxylic acid derivative. A common approach involves reacting 3-fluorophenylamidoxime with a β-keto acid (e.g., malonic acid derivatives) under reflux in a polar aprotic solvent (e.g., DMF or THF) . Post-reaction, hydrolysis of intermediate esters (e.g., ethyl oxadiazole carboxylate) using aqueous alkali (e.g., LiOH or NaOH) yields the carboxylic acid moiety . Key parameters include temperature control (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amidoxime to acid).

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural validation employs:

- X-ray crystallography : Single-crystal analysis confirms bond angles, dihedral angles, and fluorophenyl-oxadiazole coplanarity (mean σ(C–C) = 0.002 Å, R factor = 0.039) .

- NMR spectroscopy : H NMR peaks at δ 7.4–7.6 ppm (fluorophenyl protons) and δ 10.8–12.0 ppm (carboxylic acid proton) are diagnostic .

- Mass spectrometry : ESI-MS ([M+H] or [M−H]) confirms molecular weight (e.g., m/z 223–225 for CHFNO analogs) .

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) or acetonitrile to isolate high-purity crystals (>97%) .

- Column chromatography : Silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (1:4) removes unreacted starting materials .

- HPLC : Reverse-phase C18 columns (MeOH:HO + 0.1% TFA) achieve >99% purity for biological assays .

Q. What are the solubility and storage recommendations?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>50 mM), sparingly in water (<1 mM). Use sonication (30–60 min) or co-solvents (e.g., 10% DMSO in PBS) for aqueous systems .

- Storage : Store at 0–6°C in amber vials under inert gas (N or Ar) to prevent hydrolysis or decarboxylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to assess electronic effects on bioactivity .

- Scaffold hybridization : Fuse oxadiazole with triazole or pyridine moieties (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) to enhance target binding .

- Prodrug strategies : Synthesize ester derivatives (e.g., ethyl or methyl esters) to improve bioavailability, followed by enzymatic hydrolysis assays .

Q. What assays evaluate its biological activity?

Methodological Answer:

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates (IC determination) .

- Antimicrobial screening : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC calculation .

Q. How can computational modeling optimize its pharmacokinetics?

Methodological Answer:

- Docking studies : Use crystal structure data (e.g., PDB ID from ) to model interactions with targets like COX-2 or HDACs (AutoDock Vina, Glide).

- ADMET prediction : SwissADME or pkCSM to assess logP, BBB permeability, and CYP450 inhibition .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What are its stability profiles under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Thermal stability : TGA/DSC analysis (5–10°C/min) to identify decomposition temperatures (>200°C typical for oxadiazoles) .

- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products via LC-MS .

Q. What advanced analytical methods quantify trace impurities?

Methodological Answer:

Q. How is derivatization used to enhance its druglikeness?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。